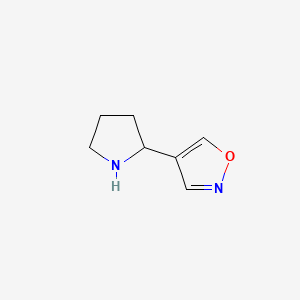
Isoxazole, 4-(2-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole, 4-(2-pyrrolidinyl)- is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoxazole, 4-(2-pyrrolidinyl)- can be synthesized through several methods. One common approach involves the cycloaddition of nitrile oxides with alkynes, which leads to the formation of isoxazole rings . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods
Industrial production of isoxazole derivatives often involves metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts . there is a growing interest in developing metal-free synthetic routes due to concerns about cost, toxicity, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 4-(2-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using halogenated derivatives as starting materials.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxazoles, while reduction reactions can produce various reduced forms of the isoxazole ring .
Scientific Research Applications
Isoxazole, 4-(2-pyrrolidinyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isoxazole, 4-(2-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Oxazole: An analog with the nitrogen atom in position 3.
Pyrrole: An analog without the oxygen atom.
Uniqueness
Isoxazole, 4-(2-pyrrolidinyl)- is unique due to its specific arrangement of nitrogen and oxygen atoms within the ring, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-pyrrolidin-2-yl-1,2-oxazole |
InChI |
InChI=1S/C7H10N2O/c1-2-7(8-3-1)6-4-9-10-5-6/h4-5,7-8H,1-3H2 |
InChI Key |
LSJKPKKACLMJJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CON=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















